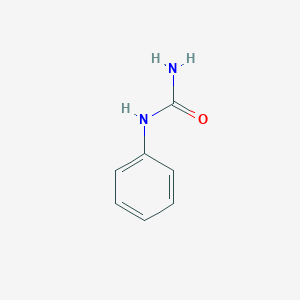

Phenylurea

Descripción

Propiedades

IUPAC Name |

phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBJCRLGQSPQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042507 | |

| Record name | 1-Phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information. | |

| Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

64-10-8 | |

| Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862I85399W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylurea Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development

Introduction: Phenylurea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural motif is a key pharmacophore in numerous approved drugs and clinical candidates, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound compounds, focusing on their role as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for potency and selectivity.

The core structure of a this compound consists of a central urea (B33335) moiety (-(NH)-(C=O)-(NH)-) flanked by at least one phenyl ring. This scaffold is particularly effective in targeting the ATP-binding site of kinases. The two N-H groups of the urea can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. The phenyl rings occupy adjacent hydrophobic pockets, and their substitution patterns are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Kinase Inhibition

Many this compound derivatives function as Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode accesses an additional hydrophobic pocket, often referred to as the "allosteric site," which is adjacent to the ATP-binding site. This mechanism can confer greater selectivity compared to Type I inhibitors that bind to the active "DFG-in" conformation.

The key interactions typically involve:

-

Hinge Binding: One of the urea N-H groups forms a hydrogen bond with the backbone amide of a hinge region residue (e.g., Cys).

-

Hydrophobic Interactions: The phenyl rings and their substituents occupy hydrophobic pockets within the kinase domain.

-

Allosteric Site Interaction: A portion of the molecule, often a substituted phenyl ring, extends into the allosteric pocket created by the DFG-out conformation.

// Edges representing interactions Urea -> Hinge [label="H-Bond", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Phenyl1 -> Pocket1 [label="Hydrophobic Interaction", color="#34A853", style=dashed, fontcolor="#34A853"]; Phenyl2 -> Pocket2 [label="Hydrophobic Interaction", color="#34A853", style=dashed, fontcolor="#34A853"]; ATP -> Hinge [style=invis]; // to position ATP

{rank=same; ATP; Urea;} {rank=same; Hinge; Phenyl1;} {rank=same; Pocket1; Phenyl2;} {rank=same; Pocket2; DFG;} } A diagram illustrating the binding mode of a Type II this compound kinase inhibitor.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of this compound derivatives.

Table 1: SAR of this compound Derivatives as IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunotherapeutic target for cancer treatment. The following data highlights key SAR findings for this compound-based IDO1 inhibitors.[1][2]

| Compound | R Group (Substitution on Phenyl Ring) | IDO1 IC50 (μM) |

| i1 | H | >100 |

| i12 | 4-Cl | 0.6 |

| i23 | 4-CF3 | 0.2 |

| i24 | 4-NO2 | 0.1 |

Data sourced from studies on novel this compound derivatives as potential IDO1 inhibitors.[1][2] The results indicate that electron-withdrawing groups at the para-position of the terminal phenyl ring are crucial for potent IDO1 inhibition.[3] The unsubstituted compound (i1) was inactive, while compounds with chloro (i12), trifluoromethyl (i23), and nitro (i24) groups showed significant activity.[1]

Table 2: SAR of this compound Derivatives as Antiproliferative Agents

This table presents the antiproliferative activity of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives against various cancer cell lines.

| Compound | R Group (Substitution on Aryl Ring) | A549 IC50 (μM) | HCT-116 IC50 (μM) | PC-3 IC50 (μM) |

| 7a | 4-F | 2.65 ± 0.58 | 2.13 ± 0.72 | 3.51 ± 1.33 |

| 7i | 4-Cl, 3-CF3 | 1.53 ± 0.46 | 1.11 ± 0.34 | 1.98 ± 1.27 |

| 7j | 4-Br, 3-CF3 | 2.01 ± 0.81 | 1.89 ± 0.55 | 2.76 ± 0.98 |

| 7o | 3,5-bis(CF3) | 2.34 ± 0.76 | 2.05 ± 0.61 | 3.12 ± 1.15 |

Data sourced from a study on the design and synthesis of novel antiproliferative agents.[4] The data suggests that substitution with electron-withdrawing groups, such as a combination of chloro and trifluoromethyl at the 4- and 3-positions respectively (compound 7i), enhances the antiproliferative activity across multiple cell lines.[4]

Experimental Protocols & Methodologies

A general understanding of the synthetic and evaluation procedures is critical for interpreting SAR data.

General Synthesis of this compound Derivatives

A common method for synthesizing N,N'-disubstituted ureas involves the reaction of an aniline (B41778) derivative with an isocyanate.

// Reactants Aniline [label="Substituted Aniline\n(R1-Ph-NH2)"]; Isocyanate [label="Substituted Phenyl Isocyanate\n(R2-Ph-NCO)"];

// Intermediate/Process Reaction [label="Reaction in\nInert Solvent (e.g., DCM)\nRoom Temperature", shape=ellipse, fillcolor="#FFFFFF"];

// Product Product [label="N,N'-disubstituted this compound\n(R1-Ph-NH-CO-NH-Ph-R2)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Aniline -> Reaction; Isocyanate -> Reaction; Reaction -> Product; } A generalized workflow for the synthesis of this compound derivatives.

Protocol Example: Synthesis of 1-Aryl-3-{4-aminophenyl}urea Derivatives

-

Preparation of the Isocyanate: A solution of the desired substituted aniline in a dry solvent like dichloromethane (B109758) (DCM) or toluene (B28343) is added dropwise to a solution of triphosgene (B27547) in the same solvent at 0°C. The reaction mixture is then stirred at room temperature for several hours. The solvent is removed under reduced pressure to yield the crude isocyanate, which is often used in the next step without further purification.

-

Urea Formation: The crude isocyanate is dissolved in a suitable solvent (e.g., DCM). To this solution, a solution of the appropriate aminophenyl intermediate is added dropwise at 0°C.

-

Work-up and Purification: The reaction is typically stirred overnight at room temperature. The resulting precipitate is collected by filtration, washed with the solvent, and then purified, often by recrystallization or column chromatography, to yield the final this compound product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is commonly determined using enzymatic assays.

Protocol Example: VEGFR-2 Kinase Assay

-

Assay Setup: Assays are performed in 96-well plates. Each well contains the kinase (e.g., VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: The test compounds are dissolved in DMSO and added to the wells at various concentrations. Control wells contain only DMSO.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

// Steps Start [label="Start: Prepare Assay Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AddEnzyme [label="Add Kinase Enzyme\nand Substrate"]; AddCompound [label="Add this compound Compound\n(Varying Concentrations)"]; AddATP [label="Initiate Reaction with ATP"]; Incubate [label="Incubate at 30°C"]; StopReaction [label="Stop Reaction & Measure Signal\n(e.g., Luminescence)"]; Analyze [label="Calculate % Inhibition\nand Determine IC50"]; End [label="End: SAR Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Start -> AddEnzyme -> AddCompound -> AddATP -> Incubate -> StopReaction -> Analyze -> End; } A typical workflow for an in vitro kinase inhibition assay.

Core Structure-Activity Relationship Insights

Based on numerous studies, several key SAR principles for this compound kinase inhibitors can be established.[5][6][7]

-

The Urea Moiety: The central urea group is a critical pharmacophore. It typically acts as a hydrogen bond donor-acceptor-donor motif, anchoring the inhibitor to the kinase hinge region.[8] Modification or replacement of this group often leads to a significant loss of activity.[8]

-

The "Inner" Phenyl Ring: This ring (attached to the nitrogen closer to the core scaffold in multi-ring systems) occupies a hydrophobic pocket. Substitutions on this ring are generally less tolerated, as they can disrupt the fit within this constrained space.

-

The "Outer" or "Terminal" Phenyl Ring: This ring is often directed towards the solvent-exposed region or into the allosteric DFG-out pocket. This position is the primary site for modification to enhance potency, modulate selectivity, and improve physicochemical properties.

-

Electron-Withdrawing Groups: Groups like -CF3, -Cl, and -NO2 at the meta or para positions often increase potency.[1][4] This may be due to favorable interactions in the hydrophobic pocket or by influencing the electronic properties of the urea N-H bond.

-

Hydrophobic/Bulky Groups: Larger hydrophobic groups can be introduced to occupy the allosteric pocket, which is a key strategy for achieving Type II inhibition and enhancing selectivity.

-

Solubilizing Groups: To improve poor solubility, which is a common issue with this compound compounds, polar groups or basic nitrogen-containing heterocycles (e.g., pyridine, piperidine) can be appended to the terminal phenyl ring.[9]

-

// Core Structure Core [label=" Core Scaffold | N-H | Phenyl Ring 1\n(Inner) | N-H-CO-N-H\n(Urea Hinge Binder) | Phenyl Ring 2\n(Terminal)"];

// SAR Points node [shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; SAR1 [label="Tolerates limited\nmodification"]; SAR2 [label="Critical for Hinge\nBinding. Generally\nunmodified."]; SAR3 [label="Primary site for modification.\nControls potency, selectivity,\nand pharmacokinetics."];

// Connections edge [style=dashed, color="#4285F4"]; Core:f2 -> SAR1; Core:f3 -> SAR2; Core:f4 -> SAR3; } Key logical relationships in the SAR of dithis compound kinase inhibitors.

The this compound scaffold is a versatile and highly effective platform for the design of potent and selective kinase inhibitors. The structure-activity relationships are well-defined, centering on the urea moiety's role as a hinge-binder and the differential roles of its phenyl substituents. The terminal phenyl ring, in particular, offers a rich canvas for chemical modification to optimize biological activity and drug-like properties. A thorough understanding of these SAR principles is essential for the successful development of novel this compound-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

The Discovery and Synthesis of Novel Phenylurea Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a focus on their applications in oncology. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising field.

Synthetic Strategies for Novel this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the reaction of an isocyanate with an amine. A common and versatile method involves the in situ generation of an isocyanate from a primary amine using a phosgene (B1210022) equivalent, such as triphosgene, followed by reaction with a second amine. This approach allows for the introduction of a wide range of substituents on both phenyl rings, enabling extensive structure-activity relationship (SAR) studies.

General Synthesis Workflow

The general workflow for the synthesis of 1-aryl-3-phenylurea derivatives is depicted below. This process begins with the conversion of a substituted aniline (B41778) to its corresponding isocyanate, which is then reacted with another substituted aniline to form the final this compound product. Purification is typically achieved through recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)phenyl)urea

This protocol describes the synthesis of a diaryl urea (B33335) derivative with potential kinase inhibitory activity.

Materials:

-

4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)aniline

-

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)aniline (1 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (1.1 mmol) in anhydrous DCM (10 mL) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold DCM to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)thio)phenyl)urea.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Biological Data

The anticancer activity of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following tables summarize the IC₅₀ values for selected, recently developed this compound derivatives.

Table 1: Anticancer Activity of Diaryl Urea Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism |

| Sorafenib | Multiple | Varies | Multi-kinase inhibitor (VEGFR, PDGFR, Raf) |

| Compound 2n | MCF-7 (Breast) | 0.76 | c-MET and VEGFR-2 inhibitor[1] |

| PC-3 (Prostate) | 1.85 | c-MET and VEGFR-2 inhibitor[1] | |

| Compound 7 | K562 (Leukemia) | 0.038 | PI3K/Akt pathway inhibitor[2] |

| Compound 21 | Leukemia | 13.6-14.9 | Not specified[3] |

| Colon Cancer | 13.6-14.9 | Not specified[3] | |

| Melanoma | 13.6-14.9 | Not specified[3] |

Table 2: Anticancer Activity of this compound Derivatives with Diverse Scaffolds

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| Compound 16j | N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea | CEM (Leukemia) | 0.38 - 4.07[4][5] |

| Daudi (Lymphoma) | 0.38 - 4.07[4][5] | ||

| MCF-7 (Breast) | 0.38 - 4.07[4][5] | ||

| Bel-7402 (Hepatoma) | 0.38 - 4.07[4][5] | ||

| DU-145 (Prostate) | 0.38 - 4.07[4][5] | ||

| DND-1A (Melanoma) | 0.38 - 4.07[4][5] | ||

| LOVO (Colon) | 0.38 - 4.07[4][5] | ||

| MIA Paca (Pancreatic) | 0.38 - 4.07[4][5] | ||

| Compound 5a | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | KM12 (Colon) | 1.25 |

| SNB-75 (CNS) | 1.26 | ||

| Compound 7c | 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX (NSCLC) | PGI of 75.46% at 10 µM[4][5] |

| CAKI-1 (Renal) | PGI of 78.52% at 10 µM[4][5] |

Signaling Pathways Targeted by this compound Derivatives

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. Several this compound derivatives, such as Sorafenib, are potent inhibitors of Raf kinases.

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by this compound derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby blocking tumor-induced angiogenesis.

Caption: this compound derivatives inhibiting VEGFR-2-mediated angiogenesis.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor cell proliferation, survival, and invasion. Aberrant c-MET signaling is a hallmark of many aggressive cancers.

Caption: Inhibition of the HGF/c-MET pathway by this compound derivatives.

SHP2 Signaling Pathway

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling downstream of receptor tyrosine kinases, often leading to the activation of the Ras/MAPK pathway.

Caption: this compound derivatives as inhibitors of the SHP2 signaling pathway.

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. Inhibiting IDO1 can enhance anti-tumor immunity.

Caption: this compound derivatives targeting the IDO1 pathway to reverse immune suppression.

Conclusion

Novel this compound derivatives continue to be a rich source of potential therapeutic agents, particularly in the field of oncology. Their synthetic tractability allows for the generation of large, diverse libraries for screening, and their ability to target key oncogenic signaling pathways makes them highly attractive candidates for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of this compound-based drugs.

References

- 1. Discovery of new 1,3-dithis compound appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and activity evaluation of this compound derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylurea Scaffold: A Privileged Motif in Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylurea moiety, a versatile structural motif, has proven to be a cornerstone in the design and development of a diverse range of enzyme inhibitors. Its unique ability to form critical hydrogen bonding interactions with enzyme active sites has led to its incorporation into numerous therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the mechanism of action of this compound-based compounds as inhibitors of various key enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: The Hydrogen Bonding Powerhouse

The efficacy of this compound compounds as enzyme inhibitors predominantly stems from the hydrogen bonding capabilities of the urea (B33335) functional group (-NH-CO-NH-). The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for a bidentate hydrogen bonding interaction with the hinge region of kinase ATP-binding pockets, a common feature in this important class of enzymes. This interaction mimics the adenine (B156593) portion of ATP, leading to competitive inhibition. Beyond kinases, this hydrogen bonding potential is crucial for the interaction of this compound derivatives with the active sites of other enzymes, including soluble epoxide hydrolase, indoleamine 2,3-dioxygenase, and cytokinin oxidase/dehydrogenase.

This compound Derivatives as Kinase Inhibitors

This compound-containing compounds, particularly the diaryl ureas, are a well-established class of multi-kinase inhibitors, with prominent examples like Sorafenib and Regorafenib (B1684635) used in cancer therapy.[1][2] These inhibitors typically target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as intracellular kinases in the Raf/MEK/ERK signaling cascade.[1]

Quantitative Data: Kinase Inhibitory Potency

The inhibitory activity of this compound derivatives against various kinases is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates a higher potency. The following table summarizes the inhibitory activities of Sorafenib and Regorafenib against a panel of key kinases.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Sorafenib | Raf-1 | 6 | |

| B-Raf | 22 | ||

| B-Raf (V600E) | 38 | ||

| VEGFR-1 | 26 | ||

| VEGFR-2 | 90 | ||

| VEGFR-3 | 20 | ||

| PDGFR-β | 57 | ||

| c-Kit | 68 | ||

| FLT3 | 58 | ||

| RET | 43 | ||

| Regorafenib | VEGFR-1 | 13 | [3] |

| VEGFR-2 | 4.2 | [3] | |

| VEGFR-3 | 46 | [3] | |

| PDGFR-β | 22 | [3] | |

| c-Kit | 7 | [3] | |

| RET | 1.5 | [3] | |

| Raf-1 | 2.5 | [3] | |

| B-Raf | 28 | [3] | |

| B-Raf (V600E) | 19 | [3] | |

| TIE-2 | 31 | [2] | |

| FGFR1 | 202 | [2] |

Signaling Pathway: Inhibition of VEGFR2 Signaling

This compound-based kinase inhibitors, such as Sorafenib, effectively block the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2. This inhibition prevents receptor dimerization and autophosphorylation, thereby blocking downstream signaling pathways crucial for angiogenesis, endothelial cell proliferation, migration, and survival.[4][5]

This compound Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Substituted ureas have been identified as potent, competitive, and tight-binding inhibitors of soluble epoxide hydrolase (sEH).[6] This enzyme is responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EETs) into their less active diol counterparts. By inhibiting sEH, this compound derivatives can increase the levels of beneficial EETs, making them promising therapeutic agents for treating hypertension and inflammation.[6]

Quantitative Data: sEH Inhibitory Potency

The following table presents the IC50 values for several urea-based sEH inhibitors.

| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |

| CPPU | 11 ± 1 | 30 ± 3 | [6] |

| TPPU | 3.3 ± 0.2 | 3.4 ± 0.3 | [6] |

| TPCU | 1.8 ± 0.1 | 1.6 ± 0.1 | [6] |

| TPUS | 1.2 ± 0.1 | 1.1 ± 0.1 | [6] |

| t-TUCB | 0.8 ± 0.1 | 0.7 ± 0.1 | [6] |

Note: IC50 values were determined using a fluorescent-based assay.

Mechanism of Inhibition: sEH Active Site Binding

Molecular docking and dynamics simulations have revealed that adamantyl-based 1,3-disubstituted urea inhibitors bind within the active site of human sEH. The urea moiety forms crucial hydrogen bonds with key residues, such as Asp333, which anchors the inhibitor in the active site.[7] The adamantyl group and other substituents occupy hydrophobic pockets, contributing to the overall binding affinity.[7]

This compound Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, allowing cancer cells to evade the immune system. This compound derivatives have emerged as potent inhibitors of IDO1, representing a promising strategy in cancer immunotherapy.[8][9][10][11]

Quantitative Data: IDO1 Inhibitory Potency

Several this compound derivatives have shown potent inhibition of IDO1.

| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Selectivity | Reference(s) |

| i12 | This compound Derivative | IDO1 | 0.1 - 0.6 | Selective | [8][9][12] |

| i23 | This compound Derivative | IDO1 | 0.1 - 0.6 | Selective | [8][9][12] |

| i24 | This compound Derivative | IDO1 | 0.1 - 0.6 | Selective | [8][9][12] |

| 3g | N,N-dithis compound Derivative | IDO1 | 1.73 ± 0.97 | Not Reported | [10] |

Mechanism of Inhibition: IDO1 Active Site Interaction

Molecular docking studies suggest that this compound-based IDO1 inhibitors bind in the active site of the enzyme.[10] The binding mode can involve interactions with the heme cofactor and key amino acid residues. For some derivatives, the 1,2,3-triazolyl group is positioned near the heme iron, while in others, different substituents contribute to the binding affinity.[10]

This compound Derivatives as Herbicides: Inhibition of Photosystem II

Certain this compound compounds are potent herbicides that act by inhibiting photosynthesis in target plants.[13][14] They specifically target Photosystem II (PSII), a key component of the photosynthetic electron transport chain.[13]

Mechanism of Action: Disruption of Electron Transport

This compound herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding site.[13] This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of electron flow leads to the production of reactive oxygen species, which cause lipid peroxidation and ultimately cell death.[13]

This compound Derivatives as Cytokinin Oxidase/Dehydrogenase (CKO/CKX) Inhibitors

This compound derivatives, such as N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU), are known competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO/CKX).[15][16][17][18][19] This enzyme is responsible for the degradation of cytokinins, a class of plant hormones that regulate cell division and growth. By inhibiting CKO/CKX, these compounds can increase endogenous cytokinin levels, which has applications in agriculture and plant tissue culture.[16][18][19]

Quantitative Data: CKO/CKX Inhibitory Potency

Several dithis compound derivatives have demonstrated potent inhibition of CKO/CKX.

| Compound | Target Enzyme | IC50 (M) | Reference(s) |

| Dithis compound Derivatives | Maize and Arabidopsis CKO/CKX isoforms | 10⁻⁸ | [16] |

Mechanism of Inhibition: Competitive Binding

X-ray crystallography studies have shown that CPPU binds in a planar conformation within the active site of maize CKO/CKX, competing with the natural substrates.[15] The nitrogens of the urea backbone form hydrogen bonds with the putative active site base, Asp169.[15] Additionally, a stacking interaction between the 2-chloro-4-pyridinyl ring of the inhibitor and the isoalloxazine ring of the FAD cofactor is important for binding.[15]

Experimental Protocols

General Kinase Activity Assay (Fluorescence-Based)

This protocol provides a generalized method for assessing the inhibitory activity of this compound compounds against a target kinase.

Materials:

-

Kinase enzyme

-

Fluorescently labeled kinase substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound test compounds dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of detecting fluorescence

Procedure:

-

Prepare serial dilutions of the this compound compounds in 100% DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

-

Prepare a mixture of the kinase and the fluorescently labeled substrate in kinase assay buffer.

-

Add the kinase/substrate mixture to the wells of the assay plate.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Complete culture medium

-

This compound test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of the this compound compounds in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at a wavelength between 540 and 590 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay for screening sEH inhibitors.

Materials:

-

Recombinant sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

This compound test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the this compound compounds in DMSO.

-

In the wells of a 96-well plate, add the sEH assay buffer.

-

Add a small volume of the diluted compounds to the respective wells. Include a DMSO control.

-

Add the sEH enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 30°C for 5-10 minutes.

-

Initiate the reaction by adding the sEH substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes (e.g., excitation at 330 nm, emission at 465 nm).

-

Determine the rate of the reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value from a dose-response curve.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This protocol describes a common method for measuring IDO1 activity by quantifying the production of kynurenine.

Materials:

-

Recombinant human IDO1 enzyme

-

IDO1 assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

-

L-Tryptophan (substrate)

-

Methylene (B1212753) blue

-

Ascorbic acid

-

Catalase

-

This compound test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA) solution

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing IDO1 assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add the this compound test compounds at various concentrations to the wells of a 96-well plate. Include a DMSO control.

-

Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA solution to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add DMAB reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. The inherent hydrogen bonding capabilities of the urea moiety, combined with the vast possibilities for chemical modification of the flanking phenyl rings, allow for the fine-tuning of inhibitory activity and selectivity against a wide range of enzymatic targets. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important class of compounds, facilitating the design of novel inhibitors with improved therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. mdpi.com [mdpi.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and activity study of novel N,N-dithis compound derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 15. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New dithis compound-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture | International Society for Horticultural Science [ishs.org]

- 17. researchgate.net [researchgate.net]

- 18. Dithis compound-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Synthesis of Phenylurea Compounds for Initial Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenylurea compounds, a versatile scaffold in medicinal chemistry, for the purpose of generating libraries for initial biological screening. This compound derivatives have demonstrated a broad spectrum of activities, including potent enzyme inhibition and anticancer effects, making them a focal point in drug discovery. This document outlines detailed experimental protocols, summarizes quantitative data for structure-activity relationship (SAR) analysis, and visualizes key signaling pathways and synthetic workflows.

Introduction to this compound Compounds in Drug Discovery

The this compound moiety is a key pharmacophore found in numerous biologically active compounds. Its ability to form critical hydrogen bonds with protein targets, particularly kinases, has led to the development of several successful drugs. The general structure, consisting of a central urea (B33335) functional group flanked by at least one phenyl ring, allows for extensive chemical modification to modulate potency, selectivity, and pharmacokinetic properties. A primary application of this compound derivatives is in oncology, where they have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.[1][2]

Synthetic Methodologies for this compound Library Generation

The generation of a diverse library of this compound compounds is crucial for initial screening campaigns. Two primary synthetic strategies are commonly employed due to their reliability, versatility, and amenability to parallel synthesis.

Reaction of Anilines with Isocyanates

The most direct and widely used method for the synthesis of phenylureas is the reaction of a substituted aniline (B41778) with a corresponding isocyanate.[3] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for library synthesis.

Experimental Protocol: General Procedure for the Synthesis of N,N'-Disubstituted Phenylureas

-

Materials:

-

Substituted aniline (1.0 equivalent)

-

Substituted phenyl isocyanate (1.0 equivalent)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Magnetic stirrer and stirring bar

-

Reaction vessel (e.g., round-bottom flask) with an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

-

To this solution, add the substituted phenyl isocyanate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

-

Reaction of Anilines with Urea

An alternative and more atom-economical approach involves the reaction of an aniline with urea, often in the presence of an acid catalyst.[4][5] This method avoids the use of potentially hazardous isocyanates.

Experimental Protocol: Synthesis of this compound from Aniline and Urea

-

Materials:

-

Aniline hydrochloride (1.0 equivalent)

-

Urea (1.05-1.2 equivalents)

-

Water

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

-

Procedure:

-

Prepare a solution of aniline hydrochloride and urea in water in a round-bottom flask equipped with a reflux condenser.[4]

-

Heat the mixture to reflux (approximately 100-104°C) and maintain reflux for 1-2 hours.[5]

-

During the reaction, a byproduct, carbanilide (B493258) (1,3-dithis compound), may precipitate. This can be removed by hot filtration.

-

Cool the filtrate in an ice bath to crystallize the this compound product.

-

Collect the this compound crystals by filtration, wash with cold water, and dry.

-

The yield of this reaction can often be improved by further boiling and cooling cycles of the mother liquor to obtain additional crops of the product.[4]

-

Quantitative Data for Structure-Activity Relationship (SAR) Analysis

The following tables summarize quantitative data from various studies, providing insights into the structure-activity relationships of this compound derivatives.

Table 1: Synthesis of Substituted Phenylureas and their Anticancer Activity

| Aniline Reactant | Isocyanate/Urea Reactant | Solvent/Conditions | Yield (%) | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | Phenyl isocyanate | THF, rt | 85.3 | - | - | [6] |

| Aniline | Urea | Water, HCl, reflux | 52-55 | - | - | [4] |

| N-(4-aminophenyl)acetamide | Phenyl isocyanate | - | - | MCF-7 | 1.04 ± 0.10 | [7] |

| N-(4-aminophenyl)acetamide | 4-Chlorophenyl isocyanate | - | - | MCF-7 | 1.93 ± 0.17 | [7] |

| 4-Aminophenol | Phenyl isocyanate | - | - | PC-3 | 13.79 ± 0.88 | [7] |

| 4-chloro-2-aminophenol | Phenyl isocyanate | - | - | HT-29 | 15.28 | |

| 4-chloro-2-aminophenol | Phenyl isocyanate | - | - | A549 | 2.566 | [8] |

| 3-Aminophenyl-N'-(alkyl/aryl) | Bromoacetyl isocyanate | - | - | CEM (leukemia) | 0.38 - 4.07 | [9] |

| 3-Aminophenyl-N'-(alkyl/aryl) | Bromoacetyl isocyanate | - | - | MCF-7 (breast) | 0.38 - 4.07 | [10][9] |

| 3-Aminophenyl-N'-(alkyl/aryl) | Bromoacetyl isocyanate | - | - | DU-145 (prostate) | 0.38 - 4.07 | [10][9] |

Table 2: this compound Derivatives as IDO1 and Kinase Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| i12 | IDO1 | 0.1 - 0.6 | [6] |

| i23 | IDO1 | 0.1 - 0.6 | [6] |

| i24 | IDO1 | 0.1 - 0.6 | [6] |

| 1e | C-RAF kinase | 0.10 | [9] |

| BPR1K871 | FLT3 | 0.019 | [11] |

| BPR1K871 | AURKA | 0.022 | [11] |

| 18b | Limk1 | <0.025 | [12] |

| 18f | Limk1 | <0.025 | [12] |

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and biological signaling pathways is essential for understanding the synthesis and mechanism of action of this compound compounds.

Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound compound from an aniline and an isocyanate.

This compound Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway

Many this compound-based anticancer agents function by inhibiting protein kinases within the RAS-RAF-MEK-ERK signaling cascade.[2][] This pathway is crucial for regulating cell proliferation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this pathway and highlights the points of inhibition by this compound compounds.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the synthesis and screening of this compound compounds. The detailed protocols for the primary synthetic routes, coupled with the consolidated quantitative data, offer a practical framework for the efficient generation and evaluation of compound libraries. The visualization of the synthetic workflow and the targeted RAS-RAF-MEK-ERK signaling pathway further aids in the rational design of novel this compound derivatives with improved therapeutic potential. The versatility and proven track record of the this compound scaffold ensure its continued importance in the field of drug discovery.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and activity evaluation of this compound derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroendocrine Disrupting Effects of Phenylurea-Based Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea-based herbicides, a class of chemical compounds widely used in agriculture for weed control, have come under increasing scrutiny for their potential to disrupt the neuroendocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of the neuroendocrine effects of three prominent this compound herbicides: diuron (B1670789), linuron (B1675549), and chlorotoluron (B1668836). It delves into their mechanisms of action, summarizing key quantitative data on their effects on hormonal pathways and neurotransmitter systems. Detailed experimental protocols from seminal studies are provided to aid in the design and replication of future research. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams generated using the DOT language, offering a clear and concise representation of the molecular interactions and research methodologies. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological profiles of these compounds and developing strategies to mitigate their potential health risks.

Introduction

This compound herbicides are a class of synthetic organic compounds primarily used to control broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings. Their primary mode of action in plants is the inhibition of photosynthesis.[1] However, growing evidence suggests that these compounds can act as endocrine-disrupting chemicals (EDCs) in non-target organisms, including mammals, fish, and amphibians.[2][3][4] EDCs are exogenous substances that can interfere with any aspect of hormone action, leading to adverse health effects.[5] The neuroendocrine system, a complex network of interactions between the nervous system and the endocrine system, is a particularly vulnerable target for EDCs.[5]

This guide focuses on the neuroendocrine effects of three widely used this compound herbicides:

-

Diuron: Used for broad-spectrum weed control in crops like citrus, cotton, and sugarcane, as well as for industrial weed control.[1]

-

Linuron: Previously used for selective weed control in a variety of crops, its use has been more restricted in recent years due to concerns about its reproductive and developmental toxicity.[6]

-

Chlorotoluron: Primarily used for the control of broad-leaved and grass weeds in cereals.[7]

Understanding the mechanisms by which these herbicides disrupt neuroendocrine function is crucial for assessing their potential risks to human and wildlife health and for the development of safer alternatives.

Quantitative Data on Neuroendocrine Effects

The following tables summarize key quantitative data from studies investigating the neuroendocrine effects of diuron, linuron, and chlorotoluron. These data provide insights into the dose-dependent nature of their disruptive activities.

Table 1: Effects of this compound Herbicides on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

| Herbicide | Species/System | Endpoint | Concentration/Dose | Observed Effect | Reference(s) |

| Diuron | Nile Tilapia (Oreochromis niloticus), male | Plasma Testosterone (B1683101) | 100 ng/L (waterborne, 10 days) | No significant change | [8][9] |

| Javanese Medaka (Oryzias javanicus) | Gonadal Histopathology | 1 - 1000 µg/L (21 days) | Decreased gonadal staging and germ cell maturity | [10] | |

| Linuron | Rat (Sprague-Dawley), male fetus (in utero) | ex vivo Testicular Testosterone Production | 50 and 75 mg/kg/day (oral gavage, GD 13-18) | Significantly decreased | [11] |

| Rat (Sprague-Dawley), male fetus (in vitro) | Testicular Testosterone Production | ≥ 30 µM | Significantly reduced | [11] | |

| Human Adrenocortical Carcinoma (H295R) cells | Testosterone Synthesis | IC50: 51.1 µM | Inhibition | [6] | |

| Human Adrenocortical Carcinoma (H295R) cells | Androgen Receptor (AR) Antagonism | IC50: 2.8 µM | Potent antagonist | [6] | |

| Chlorotoluron | - | - | - | Limited quantitative data available | - |

Table 2: Effects of this compound Herbicides on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

| Herbicide | Species/System | Endpoint | Concentration/Dose | Observed Effect | Reference(s) |

| Linuron | Rat (Sprague-Dawley), male fetus (in utero) | Serum Corticosterone (B1669441) | 50 and 100 mg/kg/day (oral gavage, GD 12-21) | Significantly reduced | [12] |

| Rat (Sprague-Dawley), male fetus (in utero) | Serum Aldosterone (B195564) | 100 mg/kg/day (oral gavage, GD 12-21) | Significantly reduced | [12] |

Table 3: Effects of this compound Herbicides on the Hypothalamic-Pituitary-Thyroid (HPT) Axis

| Herbicide | Species/System | Endpoint | Concentration/Dose | Observed Effect | Reference(s) |

| Diuron | American Bullfrog (Lithobates catesbeianus) tadpoles | Plasma T3 | 200 ng/L (at 34°C) | Upregulation | [13] |

| Linuron | - | - | - | Limited quantitative data available | - |

| Chlorotoluron | - | - | - | Limited quantitative data available | - |

Table 4: Effects of this compound Herbicides on Neurotransmitter Systems

| Herbicide | Species/System | Endpoint | Concentration/Dose | Observed Effect | Reference(s) |

| Diuron Metabolite (DCA) | Nile Tilapia (Oreochromis niloticus), male | Brain Dopamine (B1211576) Levels | 100 ng/L (waterborne, 10 days) | Reduced by 47.1% | [8][9] |

| Diuron Metabolite (DCPMU) | Nile Tilapia (Oreochromis niloticus), male | Brain Dopamine Levels | 100 ng/L (waterborne, 10 days) | Reduced by 44.2% | [8][9] |

| Linuron | Zebrafish (Danio rerio) larvae | mRNA levels of gad1b (neurotransmitter synthesis) | 0.625 to 5 µM | Reduced with increasing concentrations | [10] |

| Chlorotoluron | - | - | - | Limited quantitative data available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for future research in this area.

In Vivo Study: Prenatal Linuron Exposure in Rats

-

Objective: To investigate the effects of in utero exposure to linuron on fetal adrenal steroidogenesis.[12]

-

Animal Model: Time-pregnant Sprague-Dawley rats.

-

Dosing Regimen: Animals were administered linuron (0, 25, 50, or 100 mg/kg/day) or corn oil vehicle by oral gavage from gestational day (GD) 12 to 21.[12]

-

Sample Collection: On GD 21, maternal blood was collected, and male fetuses were euthanized for the collection of trunk blood and adrenal glands.

-

Hormone Analysis: Serum corticosterone and aldosterone levels were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Gene Expression Analysis: Adrenal glands were processed for RNA extraction, and the expression of genes involved in steroidogenesis (e.g., Scarb1, Cyp11a1, Hsd3b1, Cyp21, Cyp11b1, and Nr5a1) was analyzed by quantitative real-time PCR (qPCR).[12]

-

Protein Analysis: Adrenal protein extracts were subjected to Western blotting to determine the phosphorylation status of key signaling proteins like AKT and AMPK.[12]

In Vitro Study: this compound Effects on Neurohypophysis Cells

-

Objective: To examine the potential endocrine-disrupting effects of phenuron, monuron, and diuron on the release of oxytocin (B344502) (OT) and arginine-vasopressin (AVP) from neurohypophysis cell cultures.[14]

-

Cell Culture: Primary neurohypophysis cell cultures were prepared from adult male Wistar rats by enzymatic (trypsin, collagenase) and mechanical dissociation.[14]

-

Experimental Design:

-

Basal Secretion: Basal levels of OT and AVP release were determined in control cultures.

-

Monoamine Activation: Cultures were stimulated with monoamines (epinephrine, norepinephrine, serotonin (B10506), histamine, and dopamine) at a concentration of 10⁻⁶ M for 30 minutes.[14]

-

This compound Exposure: Cultures were exposed to phenuron, monuron, or diuron at a concentration of 10⁻⁶ M for 60 minutes.[14]

-

Combined Treatment: Cultures were pre-treated with monoamines (10⁻⁶ M for 30 minutes) followed by the addition of phenylureas (10⁻⁶ M for 60 minutes).[14]

-

-

Hormone Measurement: The concentrations of OT and AVP in the culture supernatant were measured by radioimmunoassay (RIA).[14]

In Vitro Study: Linuron and Androgen Receptor Antagonism

-

Objective: To determine the antiandrogenic activity of linuron and its metabolites.[6]

-

Cell Lines:

-

MDA-kb2 human breast cancer cells, which are stably transfected with a luciferase reporter gene under the control of an androgen-responsive element.

-

Human adrenocortical carcinoma (H295R) cells, which are used to assess effects on steroidogenesis.

-

-

Androgen Receptor Antagonism Assay:

-

MDA-kb2 cells were co-exposed to a fixed concentration of a potent androgen (e.g., dihydrotestosterone (B1667394), DHT) and varying concentrations of linuron or its metabolites.

-

After incubation, cell viability was assessed, and luciferase activity was measured as an indicator of androgen receptor activation. A decrease in luciferase activity in the presence of the test compound indicates androgen receptor antagonism.

-

-

Steroidogenesis Assay (H295R):

-

H295R cells were exposed to varying concentrations of linuron or its metabolites.

-

After a 48-hour incubation period, the culture medium was collected.

-

The concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) in the medium were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Neurobehavioral Assessment Protocol (General Framework)

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used. Both male and female animals should be included.

-

Dosing: The test substance should be administered via a relevant route of exposure (e.g., oral gavage, in feed, or in drinking water) at multiple dose levels, including a control group. The duration of exposure can range from acute to sub-chronic or chronic, depending on the study objectives.

-

Behavioral Test Battery: A battery of tests should be used to assess different domains of neurological function. This may include:

-

Motor Activity: Spontaneous motor activity can be measured in automated activity chambers to assess general activity levels, habituation, and potential hyperactivity or hypoactivity.[6][15]

-

Sensory Function: Acoustic startle response and prepulse inhibition can be used to evaluate auditory function and sensorimotor gating.[15]

-

Cognitive Function: Tests like the Morris water maze or the T-maze can be used to assess spatial learning and memory.[15][16]

-

Motor Coordination and Strength: The rotarod test and grip strength measurements can evaluate motor coordination and muscle strength.[15]

-

-

Neurochemical Analysis: Following behavioral testing, brain tissue can be collected for the analysis of neurotransmitter levels (e.g., dopamine, serotonin, and their metabolites) in specific brain regions (e.g., striatum, prefrontal cortex, hippocampus) using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[10]

Signaling Pathways and Mechanisms of Action

This compound herbicides can disrupt the neuroendocrine system through various mechanisms. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways involved.

Androgen Receptor Antagonism by this compound Herbicides

Many this compound herbicides, notably linuron and diuron, have been shown to act as antagonists of the androgen receptor (AR).[6] This means they can bind to the AR but fail to activate it, thereby blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).

Inhibition of Steroidogenesis by Linuron

Linuron has been shown to inhibit the synthesis of steroid hormones, including testosterone.[6][11] This can occur through multiple mechanisms, including the disruption of cholesterol biosynthesis and the direct inhibition of steroidogenic enzymes.[15]

This compound Herbicides and G-Protein Coupled Receptor (GPCR) Signaling

Some neuroendocrine effects of this compound herbicides may be mediated through their interaction with G-protein coupled receptors (GPCRs).[14] GPCRs are a large family of cell surface receptors that, upon ligand binding, activate intracellular signaling cascades involving G-proteins (composed of Gα, Gβ, and Gγ subunits) and downstream effectors.

Conclusion

The evidence presented in this technical guide clearly indicates that this compound-based herbicides, particularly diuron and linuron, possess neuroendocrine-disrupting properties. They can interfere with critical hormonal axes, including the HPG and HPA axes, and modulate neurotransmitter systems. The mechanisms of action are multifaceted, involving androgen receptor antagonism and inhibition of steroidogenesis.

While significant progress has been made in understanding the effects of diuron and linuron, there is a notable lack of detailed quantitative data for other this compound herbicides like chlorotoluron. Further research is imperative to fill these knowledge gaps and to fully characterize the risks posed by this class of compounds. The experimental protocols and signaling pathway diagrams provided herein serve as a foundation for future investigations aimed at elucidating the complex interactions between this compound herbicides and the neuroendocrine system. A deeper understanding of these mechanisms is essential for the development of more robust regulatory policies and for guiding the design of safer and more sustainable agricultural practices.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin and Dopamine Show Different Response Profiles to Acute Stress in the Nucleus Accumbens and Medial Prefrontal Cortex of Rats with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Effects of 2,4-dichlorophenoxyacetic acid exposure on dopamine D2-like receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative analysis of neurotransmitters in fish brain: A tool to assess neurochemical effects of psychoactive pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | GPER as a Receptor for Endocrine-Disrupting Chemicals (EDCs) [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of d- and dl-chlorpheniramine on serotonin and 5-hydroxyindoleacetic acid levels in the regional parts of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Fate of Phenylurea Herbicides: A Technical Guide to their Photochemical Reactions and Environmental Persistence

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea herbicides, a class of compounds pivotal to modern agriculture, exhibit a complex and varied environmental fate dictated in large part by their susceptibility to photochemical reactions. Understanding the mechanisms, kinetics, and products of their photodegradation is crucial for assessing their environmental persistence, potential for contamination, and the development of safer, more effective alternatives. This in-depth technical guide provides a comprehensive overview of the core principles governing the photochemical behavior of these herbicides, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Assessment of this compound Photodegradation

The environmental half-life of this compound herbicides is highly dependent on their chemical structure and the specific environmental conditions. Photodegradation, driven by direct absorption of sunlight or indirect processes involving photosensitizers, is a primary route of transformation in aquatic environments. The following tables summarize key quantitative data on the photodegradation kinetics of several common this compound herbicides.

Table 1: Photodegradation Half-lives and Rate Constants of Selected this compound Herbicides in Water

| Herbicide | Half-life (t½) | Rate Constant (k) | Conditions | Reference(s) |

| Diuron | Varies (hours to days) | - | Direct and indirect photolysis, dependent on sensitizers | [1][2] |

| Linuron | ~30 min (apparent) | Pseudo-first-order | Aqueous TiO₂ suspension, optimal conditions | [3] |

| Chlorotoluron | Moderately persistent in soil, rapid photolysis in water | - | Aqueous photolysis | [4] |

| Isoproturon | 5 days (biodegradation) | - | In solution with Arthrobacter sp. N2 | [5] |

| Monuron | - | - | Subject to photolytic demethylation | [6] |

Table 2: Quantum Yields for the Photolysis of this compound Herbicides